tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[benzo[e][1,4]oxazepine] core fused with a piperidine ring, and a tert-butyl ester group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with tert-butyl chloroformate . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazepine ring to a more reduced state.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
- 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
- 2,2,4-trimethyl-2,3-dihydrobenzothiazepine
Uniqueness
tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike other benzoxazepine derivatives, this compound’s combination of a spiro[benzo[e][1,4]oxazepine] core with a piperidine ring and a tert-butyl ester group provides a unique scaffold for drug design and development .
Properties
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-11-8-18(9-12-20)14-6-4-5-7-15(14)19-10-13-22-18/h4-7,19H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCCMTXWGHZKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705462 |
Source
|
Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250991-79-7 |
Source
|
Record name | tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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